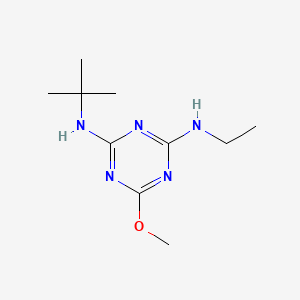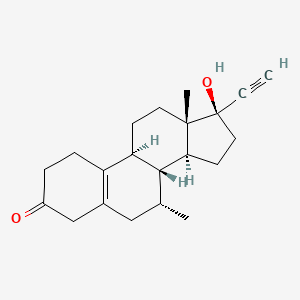
Tibolone
説明
Tibolone, also known by trade names like Livial, Tibella, and Tibofem, is a synthetic steroid hormone drug . It is primarily used in menopausal hormone therapy and in the treatment of postmenopausal osteoporosis and endometriosis . Tibolone has weak estrogenic, progestogenic, and androgenic activity, making it an agonist of the estrogen, progesterone, and androgen receptors .
Synthesis Analysis
Tibolone is synthesized through a series of reactions. The process begins with the reduction of 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol with lithium and ammonia. The intermediate is then hydrolyzed in oxalic acid and reacted with malonic acid to get 3,3-dimethoxo-7α-methylestra-5(10)-en-17-ol. This compound is then oxidized by pyridium bichromate, reacted with acetylene, and hydrolyzed in oxalic acid again to get the product tibolone .Molecular Structure Analysis
Tibolone is rapidly metabolized into three compounds, which all contribute to the pharmacodynamic profile of tibolone. Two of the metabolites (3α-OH-tibolone and 3β-OH-tibolone) have estrogenic-like activities, whereas the third metabolite (4Δ-isomer of tibolone) has progestogenic and androgenic-like activities .Chemical Reactions Analysis
Tibolone crystallized from toluene and acetone was characterized by polarized light microscopy, SEM, X-ray powder diffractometry, thermal analysis (TG/DSC), IR, and Raman spectroscopy. All the experimental results indicate the presence of triclinic and monoclinic forms of the synthetic steroid .Physical And Chemical Properties Analysis
Different solid forms of an active pharmaceutical ingredient can have distinct chemical and physical characteristics. In this work, the solubility and dissolution properties of the described tibolone polymorphic forms (I and II) were studied .科学的研究の応用
Neuroprotection in Spinal Cord Injury
Tibolone has been shown to improve locomotor function in a rat model of spinal cord injury by modulating apoptosis and autophagy . It is a selective tissue estrogen activity regulator (STEAR) with neuroprotective properties . The study aimed to investigate the effect of Tibolone on apoptotic cell death and autophagy after spinal cord injury and verify whether Tibolone promotes motor function recovery .
Alzheimer’s Disease Treatment
Tibolone has been repurposed for Alzheimer’s disease treatment . Studies show that postmenopausal women have a higher risk of developing Alzheimer’s disease, possibly due to the decrease in hormone levels, especially estrogen . Tibolone, which is used in clinics to treat menopause-related symptoms, can reduce amyloid burden and have benefits on mitochondrial integrity and dynamics .
Depression Treatment in Postmenopausal Women
Tibolone use has been associated with a decrease in depression in postmenopausal women . This is likely due to its hormone-regulating properties, which can help balance mood and alleviate symptoms of depression .
Vitamin D3 Level Regulation
Tibolone has been found to increase vitamin D3 levels in postmenopausal women . This can be beneficial for bone health and overall well-being .
Hearing Improvement
Tibolone has been reported to improve almost all hearing threshold levels . This suggests that it may have potential applications in the treatment of hearing loss or related conditions .
Treatment of Climacteric Symptoms
Tibolone relieves climacteric symptoms, improves mood, and improves sexual well-being (desire, arousal, and orgasm domains), health-related quality of life . It has been used in Europe for almost 2 decades, primarily for the prevention of postmenopausal osteoporosis and treatment of climacteric symptoms .
作用機序
Target of Action
Tibolone is a synthetic steroid hormone drug that primarily acts as an agonist at estrogen receptors (ER), with a preference for ER alpha . It possesses estrogenic, androgenic, and progestogenic properties . Tibolone and its primary metabolites are also agonists for androgen receptors (AR) and progesterone receptors (PR) .
Mode of Action
Tibolone is rapidly converted into three active metabolites following administration . These metabolites possess estrogenic, progestogenic, and androgenic properties . They substitute for estrogen loss in postmenopausal women, reduce vasomotor symptoms of menopause, and prevent bone loss after menopause or ovariectomy . The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .
Biochemical Pathways
Tibolone and its metabolites regulate the expression of key genes involved in oxidative stress, inflammation, and apoptosis . The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation, and receptor activation that vary in different tissues . The bone-preserving effects are the result of estradiol receptor activation .
Pharmacokinetics
Tibolone’s pharmacokinetic properties are considered to be linear within the dose range of 0.5 mg to 2 mg . In a multiple-dose study, no accumulation was found . The means of T max and T 1/2 (6-12h) of plasma 3α-OH and 3β-OH metabolites were between 3.7 and 5.7 h, and between 3.2 and 4.4 h, respectively .
Result of Action
Tibolone exerts sex-specific regulation of astrocyte phagocytosis under basal conditions and after an inflammatory challenge . It stimulates phagocytosis of brain-derived cellular debris by male and female astrocytes, with the effect being more pronounced in females . The estrogenic activity of tibolone in the brain induces protective signaling in neurons and glial cells by attenuating mitochondrial dysfunction, neuroglobin upregulation, and nuclear translocation of NF-κB .
Action Environment
Environmental factors such as the presence of other compounds can influence the action of tibolone. For instance, St. John’s Wort induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of tibolone . The effect of tibolone can also be influenced by the presence or absence of estrogen or androgen receptor antagonists or an inhibitor of the enzyme that synthesizes estradiol .
Safety and Hazards
特性
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGZWOAQTVYBX-XOINTXKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023667 | |
| Record name | Tibolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 g/L | |
| Record name | Tibolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug's effects are owed to the activity of its metabolites in various tissues. Upon ingestion, tibolone is quickly converted into three major metabolites: _3 alpha- and 3 beta-hydroxy-tibolone_, which have oestrogenic effects, and the _Delta(4)-isomer_, which has progestogenic and androgenic effects. The specific tissue-selective effects of tibolone occur due to the metabolism, regulation of enzymes and receptor activation that varies in different tissues of the body. The bone-conserving effects occur due to estradiol receptor activation, while the progesterone and androgen receptors are not involved in this process. Breast tissue of monkeys is not found to be stimulated after tibolone administration, as occurs with estrogen plus progesterone used in combination. This is explained by the fact that tibolone and its metabolites inhibit _sulphatase and 17 beta-hydroxysteroid dehydrogenase_ (HSD) type I and _stimulate sulphotransferase and 17 beta-HSD type II_. The combined effects of this process prevent the conversion to active estrogens. In the uterus, the progestogenic activity of the _Delta(4)-metabolite_ and the effect on estrogen-inactivating enzymes prevent estrogenic stimulation. The mammary gland is not stimulated in currently used animal models. Tibolone has been shown to regulate estrogenic activity in several tissue types by influencing the availability of estrogenic compounds for the estradiol receptor in a selective manner. Additionally, tibolone modulates cellular homeostasis in the breast by preventing breast tissue proliferation and stimulating cell apoptosis. Tibolone does not stimulate the endometrium because of the action of its highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulfatase (inhibition)-sulfotransferase (stimulation) system. The estrogenic metabolites of tibolone have direct, favorable effects on the cardiovascular system and, in animal models, this drug has shown no adverse consequences. The tissue-selective effects of tibolone are the result of metabolism, enzyme regulation and receptor activation that vary in different tissues. The bone-preserving effects of tibolone are the result of estradiol receptor activation, while other steroid receptors, mainly the progesterone and androgen receptors, are not involved in this process. In a study of monkeys, breast tissue was not stimulated, which occurs with estrogen and progesterone, because tibolone and its metabolites inhibit _sulfatase and 17 beta-hydroxysteroid _dehydrogenase (HSD) type I and stimulate _sulfotransferase and 17 beta-HSD type II_. The simultaneous effects of this process halt conversion to active estrogens. Additionally, tibolone affects cellular homeostasis in the breast by preventing proliferation and stimulating apoptosis. Tibolone does not stimulate the endometrium due to the action of the highly stable progestogenic metabolite (Delta(4)-isomer) in combination with an effect on the sulphatase (inhibition)-sulphotransferase (stimulation) pathway. The levels of tibolone metabolites and the alteration of hormonal activities vary according to the tissue type. In endometrial tissue the _Δ4-isomer_ functions as a progestagen, however, in the brain and liver, it shows androgenic effects. In breast tissue, the primary actions of tibolone are strong inhibition of sulfatase activity and weak inhibition of 17β-hydroxysteroid dehydrogenase activity, which leads to blocking the conversion estrone sulfate to E2. | |
| Record name | Tibolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
5630-53-5 | |
| Record name | Tibolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5630-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tibolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tibolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tibolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tibolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9X0205V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)
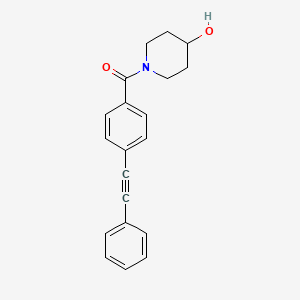
![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)

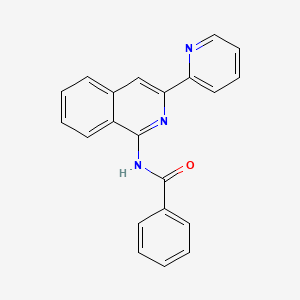
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
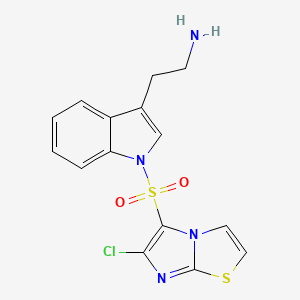

![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)
